molecular formula C20H15N5O2S B10986680 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10986680
M. Wt: 389.4 g/mol
InChI Key: MDTJYKLOYKWJEJ-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, a thiazole ring, and a pyridine moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the Thiazole Ring: This involves the condensation of α-haloketones with thioamides or thioureas.

    Coupling of the Pyridine Moiety: The final step often involves coupling the pyridine ring with the thiazole-pyridazinone intermediate using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridazinone rings.

    Reduction: Reduction reactions can target the carbonyl groups within the pyridazinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and is used in the development of new synthetic methodologies.

Biology

Biologically, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is investigated for its potential as a pharmacophore. It may exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
  • N-(4-(pyridin-3-yl)-1,3-thiazol-2-ylidene)acetamide
  • 3-phenylpyridazin-6-one derivatives

Uniqueness

What sets 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide apart is its combination of structural motifs, which confer unique chemical and biological properties. The presence of both pyridazinone and thiazole rings, along with the pyridine moiety, provides a versatile framework for interaction with various biological targets and chemical reagents.

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H15N5O2S/c26-18(23-20-22-17(13-28-20)15-7-4-10-21-11-15)12-25-19(27)9-8-16(24-25)14-5-2-1-3-6-14/h1-11,13H,12H2,(H,22,23,26)

InChI Key

MDTJYKLOYKWJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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